N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method includes the reaction of thiophene-2-carboxylic acid with N-(2-aminoethyl)-4-acetamidobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound has been studied for its ability to inhibit certain enzymes and pathways involved in disease progression .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar chemical properties.
N-(2-(4-aminobenzamido)ethyl)thiophene-2-carboxamide: A related compound with an amino group instead of an acetamido group.
N-(2-(4-methylbenzamido)ethyl)thiophene-2-carboxamide: A derivative with a methyl group on the benzamide moiety.
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the acetamido group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYYFVZORGIOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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